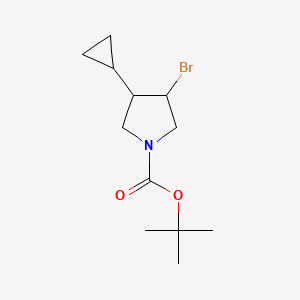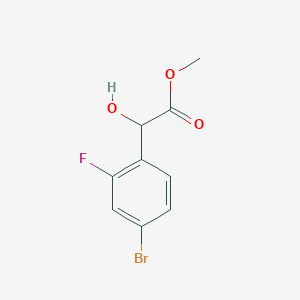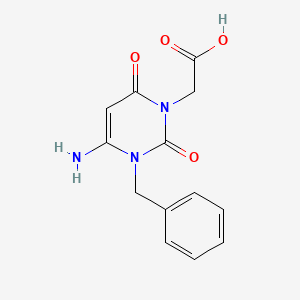
Tert-butyl3-bromo-4-cyclopropylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl ester group, a bromine atom, and a cyclopropyl group attached to a pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromine Atom: Bromination of the pyrrolidine ring can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene precursors.
Formation of the tert-Butyl Ester: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using tert-butyl chloroformate.
Industrial Production Methods: Industrial production of tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols or amines.
科学的研究の応用
Chemistry:
Building Block in Organic Synthesis: tert-Butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate is used as a versatile intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
作用機序
The mechanism of action of tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the cyclopropyl group can induce strain and reactivity in the molecule. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and stability.
類似化合物との比較
- tert-Butyl 3-bromopyrrolidine-1-carboxylate
- tert-Butyl 4-bromopyrrolidine-1-carboxylate
- tert-Butyl 3-chloropyrrolidine-1-carboxylate
Uniqueness: tert-Butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts additional strain and reactivity compared to its analogs
特性
分子式 |
C12H20BrNO2 |
|---|---|
分子量 |
290.20 g/mol |
IUPAC名 |
tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-6-9(8-4-5-8)10(13)7-14/h8-10H,4-7H2,1-3H3 |
InChIキー |
DDAIMGIYTDPVSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B13565167.png)


